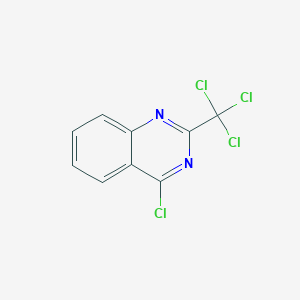

4-Chloro-2-(trichloromethyl)quinazoline

Description

The exact mass of the compound 4-Chloro-2-(trichloromethyl)quinazoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-2-(trichloromethyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-(trichloromethyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(trichloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl4N2/c10-7-5-3-1-2-4-6(5)14-8(15-7)9(11,12)13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHWHZIOORKRESZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347184 | |

| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3137-63-1 | |

| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trichloromethyl)quinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of 4-Chloro-2-(trichloromethyl)quinazoline

This guide provides a detailed exploration of the synthesis and reactive properties of 4-chloro-2-(trichloromethyl)quinazoline, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core reaction mechanisms, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline framework, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a privileged scaffold in medicinal chemistry.[1] Its structural versatility allows for diverse functionalization, leading to a wide array of biological activities. The title compound, 4-chloro-2-(trichloromethyl)quinazoline, is a particularly valuable intermediate due to its two distinct reactive sites: the highly activated 4-chloro group and the synthetically versatile 2-(trichloromethyl) group. This dual reactivity enables the sequential introduction of various functionalities, making it a cornerstone for building libraries of complex molecules with potential therapeutic applications, notably as antimalarial and anticancer agents.[1]

Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

The synthesis of the 4-chloro-2-(trichloromethyl)quinazoline core typically begins with the corresponding 2-(trichloromethyl)quinazolin-4(3H)-one. The crucial chlorination step to introduce the reactive chloro group at the 4-position is commonly achieved using potent chlorinating agents.

A standard laboratory procedure involves refluxing the quinazolinone starting material in thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The DMF acts as a catalyst by forming the Vilsmeier reagent, which is a more reactive electrophile and facilitates the chlorination process.

Experimental Protocol: Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline

-

To a stirred suspension of 2-(trichloromethyl)quinazolin-4(3H)-one (1.0 eq.) in thionyl chloride (10-15 vol. eq.) at room temperature, add N,N-dimethylformamide (0.1 eq.) dropwise.

-

Heat the reaction mixture to reflux (approximately 76-79 °C) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Allow the mixture to cool to room temperature and then carefully quench by pouring it onto crushed ice or into cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-chloro-2-(trichloromethyl)quinazoline by recrystallization or column chromatography to obtain the final product.

The Dual Reactivity of 4-Chloro-2-(trichloromethyl)quinazoline

The unique chemical behavior of this molecule is dictated by its two electrophilic centers. The reactivity at each position is distinct and can be selectively addressed through careful choice of reaction conditions and nucleophiles.

High Reactivity at the C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyrimidine ring, which stabilizes the intermediate formed during the reaction.

Mechanism of SNAr at the C4 Position

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electron-withdrawing quinazoline ring system.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product.

This high reactivity at the C4 position is a cornerstone of its utility in medicinal chemistry, allowing for the facile introduction of a wide variety of amine-containing fragments to build libraries of potential drug candidates.[3][4]

Microwave-Assisted Amination at the C4 Position

Microwave irradiation has emerged as a powerful tool to accelerate these SNAr reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][5]

| Amine Nucleophile | Solvent | Method | Reaction Time | Yield (%) | Reference |

| Aryl heterocyclic amines | 2-Propanol | Microwave | 20 min | High | [3] |

| Substituted anilines | THF/H₂O | Microwave | 10-40 min | Good to Excellent | [1] |

| Various amines | CH₃CN/HOAc | Microwave | 10 min | Good to Excellent | [5] |

Experimental Protocol: Microwave-Assisted Amination

-

In a microwave-safe vial, combine 4-chloro-2-(trichloromethyl)quinazoline (1.0 eq.), the desired amine (1.1-1.5 eq.), and a suitable solvent (e.g., 2-propanol, THF/water).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a predetermined temperature and time (e.g., 100-160 °C for 10-30 minutes).

-

After cooling, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Reactivity of the 2-(Trichloromethyl) Group

The trichloromethyl group (-CCl₃) at the 2-position is a strong electron-withdrawing group due to the inductive effect of the three chlorine atoms.[6][7] This electronic nature influences the overall reactivity of the quinazoline ring and also presents opportunities for further chemical transformations. While less explored than the C4-chloro substitution, the -CCl₃ group can serve as a precursor to other functional groups.

Plausible Reaction Pathway: Hydrolysis to a Carboxylic Acid

One of the most synthetically valuable transformations of a trichloromethyl group on an aromatic or heterocyclic ring is its hydrolysis to a carboxylic acid. This reaction typically requires forcing conditions, such as strong acid or base, due to the stability of the C-Cl bonds.

The mechanism likely involves a series of nucleophilic substitutions of the chlorine atoms by hydroxide ions, followed by the loss of water from the unstable gem-triol intermediate to yield the carboxylic acid.

This transformation provides access to quinazoline-2-carboxylic acids, which are valuable building blocks for further derivatization, such as amide bond formation.

Applications in Drug Development

The ability to selectively and sequentially functionalize 4-chloro-2-(trichloromethyl)quinazoline at both the C4 and C2 positions makes it an exceptionally valuable scaffold in drug discovery. The C4 position is often used to introduce moieties that can interact with the hinge region of kinases, a common strategy in the development of kinase inhibitors for cancer therapy. The 2-position, once transformed, can be used to modulate solubility, metabolic stability, and to introduce additional pharmacophoric features.

Conclusion

4-Chloro-2-(trichloromethyl)quinazoline is a versatile and highly reactive building block in organic synthesis and medicinal chemistry. The distinct reactivity profiles of the 4-chloro and 2-(trichloromethyl) groups allow for a modular and efficient approach to the synthesis of complex molecular architectures. The well-established SNAr chemistry at the C4 position, particularly with the advent of microwave-assisted protocols, provides rapid access to diverse libraries of substituted quinazolines. While the chemistry of the 2-(trichloromethyl) group is less documented for this specific scaffold, its potential for transformation into other valuable functional groups, such as carboxylic acids, further enhances the synthetic utility of this important heterocyclic intermediate. A thorough understanding of these reaction mechanisms is crucial for leveraging the full potential of this scaffold in the development of novel therapeutic agents.

References

-

Qiu, J., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. Available at: [Link]

-

Li, H. Z., et al. (2010). A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]

-

ResearchGate. (2018). Synthesis of 4-chloro-2-chloromethyl-3H-[2][3][8]triazino[6,1-b]quinazolin-10-one. Available at: [Link]

-

Li, H. Z., et al. (2010). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 15(12), 9473-9485. Available at: [Link]

-

Al-Sultani, A. A. J., & Abbas, A. S. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(3), 241-251. Available at: [Link]

-

RSC Publishing. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22, 1386-1390. Available at: [Link]

-

Yoon, S. S., et al. (2004). Microwave-Assisted Synthesis of 4-Aminoquinazolines. Synthetic Communications, 34(1), 53-59. Available at: [Link]

-

Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Available at: [Link]

-

Al-Omair, M. A. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 19(9), 13786–13799. Available at: [Link]

-

Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5636. Available at: [Link]

-

Efimov, I., et al. (2023). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. RSC Advances, 13(4), 2435-2442. Available at: [Link]

-

Kadela-Tomanek, M., et al. (2017). Innate C-H trifluoromethylation of heterocycles. Nature, 543(7646), 543–547. Available at: [Link]

-

Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

-

Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial chemistry & high throughput screening, 10(10), 903–917. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

-

Michigan State University. (n.d.). Heterocyclic Compounds. Available at: [Link]

-

Taylor, E. C., & Liu, B. (2002). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. The Journal of organic chemistry, 67(10), 3291–3295. Available at: [Link]

-

Chemistry LibreTexts. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Available at: [Link]

-

ResearchGate. (2025). Alkoxy Group-Boosted Internal Redox Reaction: Application to Benzylic Hydride Shift/Cyclization of Electron-Deficient Aromatic Rings. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2026). Highly electrophilic, gem- and spiro-activated trichloromethylnitrocyclopropanes: synthesis and structure. Available at: [Link]

-

YouTube. (2021). How to Identify Electron Withdrawing Groups on an Aromatic Ring. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-assisted synthesis of bioactive quinazolines and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Blueprint of 4-Chloro-2-(trichloromethyl)quinazoline: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Chloro-2-(trichloromethyl)quinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes predictive data based on the analysis of closely related analogues and fundamental principles of spectroscopic interpretation. The methodologies and predicted data herein offer a robust framework for the identification, characterization, and quality control of this and structurally similar quinazoline derivatives.

Molecular Structure and Its Spectroscopic Implications

4-Chloro-2-(trichloromethyl)quinazoline possesses a rigid bicyclic aromatic core, the quinazoline ring system, substituted with two potent electron-withdrawing groups: a chloro group at the 4-position and a trichloromethyl group at the 2-position. These substituents significantly influence the electronic environment of the molecule, which is directly reflected in its spectroscopic signatures. The chloro group at C4 will primarily influence the chemical shifts of the adjacent protons and carbons in the benzene ring, while the bulky and highly electronegative trichloromethyl group at C2 will deshield the heterocyclic part of the molecule and serve as a key fragmentation handle in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-2-(trichloromethyl)quinazoline, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be characterized by signals in the aromatic region, corresponding to the four protons on the benzene ring of the quinazoline nucleus. The electron-withdrawing nature of the chloro and trichloromethyl groups, as well as the nitrogen atoms in the pyrimidine ring, will cause these protons to be significantly deshielded, appearing at a relatively downfield region.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-(trichloromethyl)quinazoline in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-5 | ~ 8.25 - 8.35 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded due to proximity to the electronegative nitrogen at N1 and the chloro group at C4. |

| H-6 | ~ 7.80 - 7.90 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Typical aromatic coupling to H-5 and H-7. |

| H-7 | ~ 8.00 - 8.10 | Triplet of doublets (td) | J ≈ 8.0, 1.5 | Influenced by the electron-withdrawing effect of the quinazoline core. |

| H-8 | ~ 8.15 - 8.25 | Doublet of doublets (dd) | J ≈ 8.0, 1.5 | Deshielded by the adjacent nitrogen at N1. |

Note: These are predicted values and may vary slightly in an experimental setting. The prediction is based on the analysis of related quinazoline derivatives.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon map of the molecule. The carbons of the quinazoline ring will appear in the aromatic region, with the carbons directly attached to the nitrogen and chlorine atoms showing characteristic downfield shifts. The trichloromethyl carbon will have a unique chemical shift due to the three attached chlorine atoms.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-(trichloromethyl)quinazoline in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-2 | ~ 162 - 165 | Attached to two nitrogen atoms and the trichloromethyl group. |

| C-4 | ~ 158 - 161 | Attached to a nitrogen and a chlorine atom. |

| C-4a | ~ 150 - 153 | Bridgehead carbon adjacent to nitrogen. |

| C-5 | ~ 128 - 130 | Aromatic CH. |

| C-6 | ~ 129 - 131 | Aromatic CH. |

| C-7 | ~ 135 - 137 | Aromatic CH, deshielded. |

| C-8 | ~ 125 - 127 | Aromatic CH. |

| C-8a | ~ 122 - 124 | Bridgehead carbon. |

| -CCl₃ | ~ 95 - 98 | Carbon attached to three chlorine atoms. |

Note: These are predicted values based on known substituent effects on quinazoline and related heterocyclic systems.

Experimental Protocol for NMR Spectroscopy

The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of 4-Chloro-2-(trichloromethyl)quinazoline.

Diagram 1: Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-(trichloromethyl)quinazoline is expected to be dominated by absorptions from the aromatic quinazoline ring and the carbon-chlorine bonds.

Table 3: Predicted FT-IR Absorption Bands for 4-Chloro-2-(trichloromethyl)quinazoline

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch | Characteristic for aromatic protons. |

| 1620 - 1580 | Medium to Strong | C=N and C=C stretching | Vibrations of the quinazoline ring system. |

| 1500 - 1400 | Medium to Strong | Aromatic ring skeletal vibrations | Characteristic fingerprint region for the quinazoline core. |

| 800 - 750 | Strong | C-Cl stretch | Strong absorption due to the C-Cl bonds in the trichloromethyl group. |

| 750 - 700 | Strong | Out-of-plane C-H bending | Characteristic of the substitution pattern on the benzene ring. |

Note: These are predicted values. The exact positions and intensities of the bands can be influenced by the physical state of the sample.

Experimental Protocol for FT-IR Spectroscopy

A standard protocol for obtaining the FT-IR spectrum of a solid sample like 4-Chloro-2-(trichloromethyl)quinazoline is the KBr pellet method.

Diagram 2: KBr Pellet Preparation for FT-IR Analysis

Caption: Step-by-step process for preparing a KBr pellet for FT-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum of 4-Chloro-2-(trichloromethyl)quinazoline

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. A key feature will be the isotopic pattern of the molecular ion peak due to the presence of four chlorine atoms. Each chlorine atom has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with a characteristic intensity distribution.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-Chloro-2-(trichloromethyl)quinazoline

| m/z (for ³⁵Cl isotopes) | Ion Structure | Fragmentation Pathway |

| 278 | [C₉H₄³⁵Cl₄N₂]⁺ | Molecular Ion (M⁺) |

| 243 | [M - Cl]⁺ | Loss of a chlorine radical from the trichloromethyl group. |

| 208 | [M - 2Cl]⁺ | Subsequent loss of a second chlorine radical. |

| 163 | [C₈H₄³⁵ClN₂]⁺ | Loss of the -CCl₃ radical. |

| 128 | [C₈H₄N₂]⁺ | Loss of a chlorine radical from the quinazoline ring. |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for the analysis of 4-Chloro-2-(trichloromethyl)quinazoline by gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Diagram 3: GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis of an organic compound.

Conclusion

The predicted spectroscopic data presented in this guide provide a detailed and scientifically grounded framework for the characterization of 4-Chloro-2-(trichloromethyl)quinazoline. The combination of NMR, IR, and Mass Spectrometry, when interpreted with an understanding of the underlying chemical principles, offers a powerful toolkit for researchers in the fields of chemical synthesis and drug discovery. The provided protocols offer a starting point for the experimental acquisition of this critical data, ensuring both accuracy and reproducibility in the laboratory setting.

References

- Dilebo, K. B., et al. (2021). Synthesis, characterization and molecular docking studies of new 4-chloro-2-phenylquinazoline derivatives. Journal of Molecular Structure, 1243, 130809.

-

Synthesis of Triazole-linked 2-Trichloromethylquinazolines and Exploration of Their Efficacy Against P falciparum. SciELO South Africa. Available at: [Link].

-

Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 2024, 22, 1386-1390. Available at: [Link].

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2024, 29(24), 6021. Available at: [Link].

-

Two New Quinazoline Derivatives from the Moss Endophytic Fungus Aspergillus sp. and Their Anti-inflammatory Activity. Molecules, 2020, 25(22), 5488. Available at: [Link].

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022, 37(1), 2644-2661. Available at: [Link].

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 2023, 28(12), 4761. Available at: [Link].

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 2021, 26(8), 2291. Available at: [Link].

-

Mass spectra - the M+2 peak. Chemguide. Available at: [Link].

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link].

-

Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available at: [Link].

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2017, 2017(4), M958. Available at: [Link].

-

Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 2017, 33(2). Available at: [Link].

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link].

-

How can you identify the presence of halogens using mass spectrometry? TutorChase. Available at: [Link].

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 2013, 18(11), 13836-13851. Available at: [Link].

-

4-Chloroquinoline. PubChem. Available at: [Link].

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link].

-

4-Chloro-2-(trifluoromethyl)benzo(h)quinoline. PubChem. Available at: [Link].

-

4-chloro-2-(chloromethyl)quinazoline. PubChemLite. Available at: [Link].

Sources

An In-depth Technical Guide to 4-Chloro-2-(trichloromethyl)quinazoline

Abstract: This guide provides a comprehensive technical overview of 4-Chloro-2-(trichloromethyl)quinazoline, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into its optimized synthesis, detailed physicochemical and spectroscopic properties, and characteristic reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and validated protocols to effectively utilize this versatile chemical building block.

Introduction: The Quinazoline Scaffold and the Utility of a Key Intermediate

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its prevalence stems from its ability to mimic the purine structure, allowing it to interact with a wide range of biological targets. Compounds incorporating this heterocycle exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Within this important class of compounds, 4-Chloro-2-(trichloromethyl)quinazoline (CAS No. 2680-79-7) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with two distinct reactive sites: a highly reactive C4-chloro group, susceptible to nucleophilic aromatic substitution (SNAr), and a C2-trichloromethyl group, which can undergo various transformations. This dual reactivity allows for sequential and regioselective modifications, making it a powerful tool for building molecular complexity and generating libraries of novel quinazoline derivatives for drug discovery and materials science. This guide will provide the foundational knowledge required to harness the full synthetic potential of this compound.

Synthesis and Purification

The most common and reliable synthesis of 4-Chloro-2-(trichloromethyl)quinazoline proceeds via a two-step sequence starting from anthranilic acid. The causality behind this experimental choice lies in the commercial availability of the starting material and the high-yielding, robust nature of the reactions.

Synthesis Protocol: From Anthranilamide to the Chlorinated Quinazoline

Step 1: Synthesis of 2-(Trichloromethyl)quinazolin-4(3H)-one

This initial step involves the condensation of anthranilamide with trichloroacetic anhydride. Anthranilamide serves as the source for the benzene ring and the N1 and C2 atoms of the quinazoline core. Trichloroacetic anhydride provides the C2-trichloromethyl group and facilitates the cyclization.

-

Reagents: Anthranilamide, Trichloroacetic anhydride, Pyridine (as solvent and base).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anthranilamide in anhydrous pyridine.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add trichloroacetic anhydride dropwise to the cooled solution. The slow addition is critical to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water to remove pyridine, and dry under vacuum.

-

Step 2: Chlorination to 4-Chloro-2-(trichloromethyl)quinazoline

The second step converts the quinazolinone intermediate into the target compound. This is achieved through a chlorination reaction, typically using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[1] POCl₃ is often preferred as it acts as both the chlorinating agent and the solvent, driving the reaction to completion.

-

Reagents: 2-(Trichloromethyl)quinazolin-4(3H)-one, Phosphoryl chloride (POCl₃), N,N-Dimethylaniline (as a catalyst).

-

Procedure:

-

In a fume hood, combine the dried 2-(trichloromethyl)quinazolin-4(3H)-one and an excess of phosphoryl chloride in a round-bottom flask.

-

Add a catalytic amount of N,N-dimethylaniline. The catalyst accelerates the reaction by activating the POCl₃.

-

Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

After completion, carefully remove the excess POCl₃ under reduced pressure. (Caution: POCl₃ is highly corrosive and reacts violently with water) .

-

Pour the cooled residue slowly onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) to a pH of ~7-8.

-

Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude 4-Chloro-2-(trichloromethyl)quinazoline.

-

Purification and Validation

The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield a crystalline solid. The purity of the final compound should be validated by:

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Chromatography: A single spot on a TLC plate in multiple solvent systems.

-

Spectroscopic Analysis: Confirmation of the structure via NMR and MS as detailed in Section 4.0.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Workflow for the Synthesis and Purification of 4-Chloro-2-(trichloromethyl)quinazoline."

Physicochemical Properties

The physical and chemical properties of 4-Chloro-2-(trichloromethyl)quinazoline determine its handling, storage, and reactivity. The presence of four chlorine atoms significantly influences its molecular weight, polarity, and solubility.

| Property | Value | Source |

| CAS Number | 2680-79-7 | - |

| Molecular Formula | C₉H₄Cl₄N₂ | [2] |

| Molecular Weight | 293.95 g/mol | [2] |

| Appearance | Solid | - |

| Melting Point | 95-97 °C | - |

| Boiling Point | 374.4 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and DMSO. Insoluble in water. | - |

| LogP | 3.40 (Predicted) | [2] |

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound. The key features in ¹H NMR, ¹³C NMR, and Mass Spectrometry are outlined below.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only for the four aromatic protons on the benzene ring portion of the quinazoline core. The chemical shifts and coupling patterns are characteristic of a disubstituted benzene ring.

-

Expected Signals: Four signals in the aromatic region (typically δ 7.5-8.5 ppm), exhibiting coupling patterns (doublets, triplets) consistent with the quinazoline ring system.

¹³C NMR: The carbon NMR spectrum provides more detailed structural information.

-

Expected Signals: Nine distinct carbon signals are expected. Key signals include the carbon of the CCl₃ group (typically around δ 95-105 ppm), and the two carbons of the pyrimidine ring (C2 and C4), which are significantly influenced by the attached chloro and trichloromethyl groups.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the isotopic distribution of chlorine.

-

Expected M/z: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The most abundant peak will correspond to the molecular weight calculated with the most common isotopes.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 4-Chloro-2-(trichloromethyl)quinazoline is rooted in the differential reactivity of its two key functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution.[3] This is due to the electron-withdrawing effect of the adjacent nitrogen atom and the fused benzene ring, which stabilize the intermediate Meisenheimer complex. This allows for the facile introduction of a wide variety of nucleophiles.[4][5]

-

Common Nucleophiles: Amines (primary and secondary), anilines, hydrazines, alcohols, phenols, and thiols.[4][6]

-

Reaction Conditions: These reactions are typically carried out in a polar solvent like isopropanol, ethanol, or DMF, often at elevated temperatures (reflux).[4] A base, such as triethylamine (TEA) or potassium carbonate, is often added to neutralize the HCl generated during the reaction.[4]

This reactivity is the cornerstone for synthesizing libraries of 4-substituted quinazolines, which are widely explored as kinase inhibitors and other therapeutic agents.[5]

dot graph { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "General scheme for Nucleophilic Aromatic Substitution at the C4 position."

Transformations of the C2-Trichloromethyl Group

The trichloromethyl group is a versatile functional handle. While more stable than the C4-chloro group, it can be transformed under specific conditions. For example, it can be hydrolyzed to a carboxylic acid group or converted to other functional groups, although this often requires harsher conditions than the C4 substitution. This allows for secondary diversification of the quinazoline scaffold after an initial SNAr reaction.

Safety, Handling, and Storage

Safety:

-

4-Chloro-2-(trichloromethyl)quinazoline should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

It is classified as an acute toxicant if swallowed and can cause serious eye damage.[7]

Handling:

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

4-Chloro-2-(trichloromethyl)quinazoline is a high-value, versatile intermediate for chemical synthesis. Its well-defined synthesis and predictable, differential reactivity at the C4 and C2 positions provide a robust platform for the development of novel quinazoline-based compounds. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate this building block into their synthetic strategies, particularly in the fields of medicinal chemistry and drug discovery.

References

-

Synthesis of 4-chloro-2-chloromethyl-3H-[4][6][8]triazino[6,1-b]quinazolin-10-one. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

-

Reaction of 4-chloroquinazolines (C) with different amines leading to... (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

-

General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

-

Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 27, 2024, from [Link]

-

Reactions of quinazoline and its 4-oxo- and 4-chloro-substituted derivatives with nucleophiles. (2011). Semantic Scholar. Retrieved January 27, 2024, from [Link]

-

A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules. Retrieved January 27, 2024, from [Link]

-

Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. (2024). Organic & Biomolecular Chemistry. Retrieved January 27, 2024, from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2024, from [Link]

-

A general synthetic procedure for 2-chloromethyl-4(3H)-quinazolinone derivatives and their utilization in the preparation of novel anticancer agents with 4-anilinoquinazoline scaffolds. (2010). PubMed. Retrieved January 27, 2024, from [Link]

-

Synthesis of 4-(trichloromethyl)pyrido[2',1':3,4]pyrazino[2,1- b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. (2024). PubMed. Retrieved January 27, 2024, from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2024, from [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved January 27, 2024, from [Link]

-

(PDF) A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). ResearchGate. Retrieved January 27, 2024, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2021). Molecules. Retrieved January 27, 2024, from [Link]

-

4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

-

N,N-dimethyl acryl amide, 2680-03-7. (n.d.). The Good Scents Company. Retrieved January 27, 2024, from [Link]

-

2-(Chloromethyl)-4-methylquinazoline. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

-

4-Chloro-6-(trifluoromethyl)quinazoline. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

-

N,N-Dimethylacrylamide. (n.d.). PubChem. Retrieved January 27, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 4-Chloro-2-(chloromethyl)quinazoline | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-2-(trichloromethyl)quinazoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Significance of 4-Chloro-2-(trichloromethyl)quinazoline

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its pharmacological profile. 4-Chloro-2-(trichloromethyl)quinazoline, a key intermediate, presents a unique combination of reactive sites, making it a valuable building block for the synthesis of diverse compound libraries in drug discovery programs. The presence of a chloro group at the 4-position and a trichloromethyl group at the 2-position offers distinct opportunities for selective chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This technical guide provides a comprehensive overview of 4-Chloro-2-(trichloromethyl)quinazoline, including its chemical identifiers, synthesis, reactivity, and its burgeoning role in medicinal chemistry, particularly in the development of antiplasmodial and anticancer agents.

Core Identifiers and Chemical Properties

A solid understanding of the fundamental physicochemical properties of 4-Chloro-2-(trichloromethyl)quinazoline is essential for its effective use in research and development.

| Identifier | Value | Source |

| CAS Number | 3137-63-1 | Smolecule[1] |

| Molecular Formula | C₉H₅Cl₄N₂ | Smolecule[1] |

| Molecular Weight | ~292.01 g/mol | Smolecule[1] |

| Appearance | White to off-white powder | |

| Melting Point | 126-127 °C |

Note: Some physical properties like appearance and melting point are based on typical observations for similar compounds and may vary slightly.

Synthesis of 4-Chloro-2-(trichloromethyl)quinazoline: A Strategic Approach

The synthesis of 4-Chloro-2-(trichloromethyl)quinazoline can be approached through multi-step sequences that strategically build the quinazoline core and introduce the desired functional groups. A plausible synthetic route, based on established quinazoline chemistry, starts from readily available precursors like 2-aminobenzonitrile.

Conceptual Synthetic Pathway

Sources

Solubility Profile of 4-Chloro-2-(trichloromethyl)quinazoline in Organic Solvents: A Framework for Experimental Determination and Prediction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trichloromethyl)quinazoline is a halogenated quinazoline derivative with potential applications as a reactive intermediate in the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization), and developing formulations. This technical guide addresses the notable absence of publicly available, quantitative solubility data for this specific compound. Instead of a simple data repository, this document provides a comprehensive framework rooted in physicochemical theory and established experimental protocols. It is designed to empower researchers to predict, experimentally determine, and confidently utilize the solubility characteristics of 4-Chloro-2-(trichloromethyl)quinazoline and structurally related compounds.

Introduction: The Significance of Quinazoline Scaffolds and the Solubility Challenge

The quinazoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The functionalization of this scaffold, such as with the chloro- and trichloromethyl- groups in the target compound, creates a versatile building block for further chemical modification. However, the successful synthesis and application of such intermediates are critically dependent on their physical properties, primarily their solubility.

Solubility dictates the choice of reaction media, influences reaction kinetics, is the foundation of purification by crystallization, and is a critical parameter in formulation science. Given the lack of specific solubility data for 4-Chloro-2-(trichloromethyl)quinazoline in the literature, this guide provides the necessary tools for researchers to generate this crucial information in a reliable and reproducible manner.

Physicochemical Profile and Qualitative Solubility Prediction

While quantitative data is scarce, we can predict the likely solubility behavior of 4-Chloro-2-(trichloromethyl)quinazoline by examining its structure and the physicochemical properties of its close analogs.

Molecular Structure and Properties

The key structural features of 4-Chloro-2-(trichloromethyl)quinazoline are:

-

Aromatic Quinazoline Core: A largely non-polar, rigid heterocyclic system.

-

4-Chloro Group: An electron-withdrawing group that contributes to the molecule's reactivity and adds some polar character.

-

2-(Trichloromethyl) Group: A bulky, highly lipophilic, and electron-withdrawing group.

Based on the closely related compound, 4-Chloro-2-(chloromethyl)quinazoline, we can infer some key properties[2]:

| Property | Value (for 4-Chloro-2-(chloromethyl)quinazoline) | Implication for Solubility |

| Molecular Weight | 213.06 g/mol | Higher molecular weight can correlate with lower solubility. |

| Melting Point | 100-102 °C | A moderate melting point suggests that the crystal lattice energy is not excessively high, which is a factor favoring dissolution. |

| Predicted pKa | 0.42 ± 0.30 | The very low predicted pKa indicates the molecule is not basic, and its solubility will be largely independent of pH in typical organic solvent systems. |

| Form | Solid | As a solid, the dissolution process involves overcoming crystal lattice energy. |

The "Like Dissolves Like" Principle: A Predictive Framework

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

-

Solute Analysis: 4-Chloro-2-(trichloromethyl)quinazoline is a predominantly non-polar, lipophilic molecule due to its aromatic core and the bulky trichloromethyl group. It lacks significant hydrogen bond donor or acceptor sites. Its primary intermolecular interactions will be van der Waals forces and dipole-dipole interactions.

-

Solvent Matching:

-

High Solubility is Expected in: Non-polar aprotic solvents (e.g., Toluene, Hexane) and moderately polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate) where van der Waals and dipole-dipole interactions can be established.

-

Moderate to Low Solubility is Expected in: Polar aprotic solvents with strong dipole moments (e.g., Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)). While these solvents are excellent at dissolving polar compounds, the energy cost of disrupting their strong solvent-solvent interactions to accommodate a non-polar solute may be high.

-

Very Low Solubility is Expected in: Polar protic solvents (e.g., Methanol, Ethanol, Water). These solvents have strong hydrogen-bonding networks. The non-polar solute cannot effectively participate in these networks, making dissolution energetically unfavorable.

-

The following diagram illustrates this conceptual relationship.

Caption: Predicted solubility based on the "like dissolves like" principle.

Gold Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method (OECD 105)

The most reliable method for determining the solubility of a compound is the shake-flask method, as described in OECD Guideline 105.[3][4][5] This method measures the thermodynamic equilibrium solubility, which is the saturation concentration of the solute in a solvent at a specific temperature.

Core Principle: An excess amount of the solid solute is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved substance. The concentration of the solute in the saturated solution is then determined analytically.[6]

Step-by-Step Experimental Workflow

Step 1: Preparation

-

Accurately weigh an excess amount of 4-Chloro-2-(trichloromethyl)quinazoline into a series of glass vials or flasks. "Excess" means enough solid will visibly remain at the end of the experiment.[6]

-

Add a precise volume of the chosen organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker bath (e.g., at 25 °C). Temperature control is critical as solubility is temperature-dependent.[7]

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours to ensure equilibrium is reached.[8][9] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[6]

Step 3: Phase Separation

-

Once agitation is complete, allow the vials to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated supernatant from the undissolved solid, use either centrifugation or filtration through a solvent-compatible, non-adsorptive syringe filter (e.g., PTFE). This step is crucial to avoid including solid particles in the analysis.

Step 4: Quantification

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10] A calibration curve must be prepared using standards of known concentrations.

Step 5: Calculation

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

The following diagram outlines this self-validating experimental workflow.

Caption: Workflow for the Shake-Flask Method of solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a structured table for clear comparison and use. This allows researchers to select the most appropriate solvent for their specific application, whether it be for a chemical reaction, a purification step, or formulation.

Table 1: Template for Reporting Experimental Solubility Data of 4-Chloro-2-(trichloromethyl)quinazoline at 25 °C

| Solvent Class | Solvent | Dielectric Constant (Polarity) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Non-Polar Aprotic | Toluene | 2.4 | [Experimental Data] | [Experimental Data] | |

| Hexane | 1.9 | [Experimental Data] | [Experimental Data] | ||

| Moderately Polar Aprotic | Dichloromethane | 9.1 | [Experimental Data] | [Experimental Data] | |

| Tetrahydrofuran (THF) | 7.5 | [Experimental Data] | [Experimental Data] | ||

| Ethyl Acetate | 6.0 | [Experimental Data] | [Experimental Data] | ||

| Highly Polar Aprotic | Acetone | 21.0 | [Experimental Data] | [Experimental Data] | |

| Acetonitrile | 37.5 | [Experimental Data] | [Experimental Data] | ||

| Dimethylformamide (DMF) | 36.7 | [Experimental Data] | [Experimental Data] | ||

| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Data] | [Experimental Data] | ||

| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Experimental Data] | |

| Ethanol | 24.6 | [Experimental Data] | [Experimental Data] |

Advanced Considerations and Modern Approaches

-

Effect of Temperature: The dissolution of solids is typically an endothermic process, meaning solubility increases with temperature. The van't Hoff equation can be used to describe this relationship if data is collected at multiple temperatures.[11] For applications like recrystallization, determining solubility at both room temperature and an elevated temperature is essential.

-

Polymorphism: Many organic compounds can exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[11] It is important to characterize the solid form used for solubility determination.

-

In Silico Prediction: While experimental determination is the gold standard, computational models are increasingly used for early-stage solubility prediction.[12][13] Machine learning algorithms, trained on large datasets of known solubilities, can provide rapid, albeit less precise, estimates that can help prioritize which solvents to screen experimentally.[14][15]

Conclusion

While direct, quantitative solubility data for 4-Chloro-2-(trichloromethyl)quinazoline is not readily found in scientific literature, a robust framework exists for its determination and prediction. By combining an understanding of the molecule's physicochemical properties with the "like dissolves like" principle, researchers can make informed predictions about its behavior in various organic solvents. For definitive and reliable data, the industry-standard shake-flask method provides a clear and validated pathway. This integrated approach of theoretical prediction followed by rigorous experimental verification empowers researchers to effectively handle this and other novel compounds, ensuring efficiency and success in synthesis, purification, and formulation development.

References

-

ResearchGate. (n.d.). Determination and Analysis of Solubility of 2-Chloromethyl-4-methylquinazoline in Different Solvent Systems at Different Temperatures ( T = 281.15–331.15 K). Retrieved from ResearchGate. [Link]

-

Venzmer, J. (2023). Water-soluble or Not? A Simple Question Difficult to Answer. TEGEWA. [Link]

-

Vanduyfhuys, L., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Palmer, D.S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5768. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. Retrieved from PubChem. [Link]

-

Dubey, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 2(5), 1515-1527. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

-

Kyu, H.H., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(12), 11046-11075. [Link]

-

de Campos, D.P., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2), 305-314. [Link]

-

Dubey, A., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv. [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from Analytice. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Gray, V.A. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 35-39. [Link]

-

DR. U. NOACK-LABORATORIEN. (2014). Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6. Regulations.gov. [Link]

-

da Silva, A.D., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 1. [Link]

-

ResearchGate. (n.d.). Does anyone have any experience determining the dissolved concentration of Chlorine in organic solvents? Retrieved from ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-CHLORO-2-CHLOROMETHYLQUINAZOLINE | 34637-41-7 [chemicalbook.com]

- 3. tegewa.de [tegewa.de]

- 4. filab.fr [filab.fr]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scielo.br [scielo.br]

- 8. enamine.net [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 13. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

A Comprehensive Technical Guide to the Thermal Stability of 4-Chloro-2-(trichloromethyl)quinazoline

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline, a key intermediate in various synthetic pathways. While specific experimental data for this compound is not extensively available in public literature, this document, intended for researchers, scientists, and drug development professionals, synthesizes established principles of thermal analysis and knowledge from analogous halogenated heterocyclic compounds. We will explore the molecule's inherent structural liabilities, outline detailed experimental protocols for definitive stability assessment, and provide insights into the interpretation of the resulting data. This guide is designed to be a self-validating system for any laboratory tasked with handling and understanding the thermal hazards associated with this and similar chemical entities.

Introduction: The Quinazoline Core in Modern Chemistry

Quinazoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and functional properties.[1][2][3] The subject of this guide, 4-Chloro-2-(trichloromethyl)quinazoline, possesses two key functionalities—a reactive 4-chloro group and a bulky, electron-withdrawing trichloromethyl group—that are critical for its synthetic utility but also introduce potential thermal instabilities.

A thorough understanding of a compound's thermal behavior is paramount for safe handling, process development, and ensuring the integrity of drug substances and intermediates.[4] This guide will provide the necessary theoretical and practical framework to investigate the thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline, focusing on the identification of decomposition onsets, the characterization of exothermic events, and the potential for runaway reactions.

Structural Analysis and Predicted Thermal Liabilities

The thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline is intrinsically linked to its molecular structure. The quinazoline ring itself is relatively stable, but the substituents are the likely initiators of decomposition.

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is a good leaving group, making this position susceptible to nucleophilic substitution. At elevated temperatures, this group could be eliminated, potentially initiating polymerization or other secondary reactions.

-

The 2-(Trichloromethyl) Group: The trichloromethyl group is a significant contributor to the molecule's reactivity and potential instability. The strong electron-withdrawing nature of the three chlorine atoms can weaken the C-C bond connecting it to the quinazoline ring. Thermal stress could lead to the homolytic cleavage of this bond, generating radical species that can propagate further decomposition.

Based on these structural features, a multi-stage decomposition process can be hypothesized, which warrants a multi-faceted analytical approach for its elucidation.

Experimental Assessment of Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermal stability of 4-Chloro-2-(trichloromethyl)quinazoline. The following sections detail the protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6] It is the first-line technique to determine the onset of decomposition and the presence of volatile byproducts.

Experimental Protocol: TGA of 4-Chloro-2-(trichloromethyl)quinazoline

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-(trichloromethyl)quinazoline into a clean, tared TGA pan (platinum or alumina).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

-

Identify the temperatures of maximum mass loss rate from the first derivative of the TGA curve (DTG).

-

Causality Behind Experimental Choices: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. An inert atmosphere is crucial to study the inherent thermal stability without the influence of oxygen.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] It is used to detect and quantify endothermic and exothermic events, such as melting and decomposition.

Experimental Protocol: DSC of 4-Chloro-2-(trichloromethyl)quinazoline

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum or high-pressure stainless steel pan. The choice of pan depends on the expected pressure generation upon decomposition.

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the melting point (Tm) as the peak of the endothermic event.

-

Identify the onset temperature of decomposition (Td) and the peak temperature of the exothermic event.

-

Integrate the area under the exothermic peak to determine the enthalpy of decomposition (ΔHd).

-

Causality Behind Experimental Choices: Hermetically sealed pans are used to contain any volatile decomposition products and prevent their evaporation, which would interfere with the heat flow measurement. A similar heating rate to TGA allows for direct comparison of the results.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction under worst-case thermal runaway scenarios.[4][10][11][12] It is a critical tool for process safety assessment.

Experimental Protocol: ARC of 4-Chloro-2-(trichloromethyl)quinazoline

-

Instrument Preparation: Ensure the ARC system is properly calibrated and the containment vessel is clean and dry.

-

Sample Preparation: Load a known mass of the sample (typically 1-5 g) into a spherical titanium or Hastelloy bomb.

-

System Setup: Place the bomb in the calorimeter and connect the thermocouple and pressure transducer.

-

Heat-Wait-Search (HWS) Mode:

-

The instrument heats the sample in small temperature steps (e.g., 5 °C).

-

After each step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

-

Exotherm Detection and Adiabatic Tracking:

-

Once an exotherm is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature to prevent heat loss.

-

The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

-

-

Data Analysis:

-

Plot temperature and pressure versus time.

-

Determine the onset temperature of the self-accelerating decomposition.

-

Calculate the adiabatic temperature rise (ΔTad) and the time to maximum rate (TMR).

-

Causality Behind Experimental Choices: The HWS mode is a sensitive method for detecting the onset of exothermic activity. The use of a robust bomb made of inert material is necessary to contain the high pressures that can be generated during a runaway reaction.

Data Interpretation and Visualization

The data from these analyses should be compiled and interpreted to build a complete thermal stability profile.

Table 1: Summary of Expected Thermal Analysis Data for 4-Chloro-2-(trichloromethyl)quinazoline

| Parameter | Technique | Expected Information |

| Tonset | TGA | Onset temperature of mass loss |

| Mass Loss (%) | TGA | Stoichiometry of decomposition steps |

| Tm | DSC | Melting point |

| Td | DSC | Onset temperature of decomposition |

| ΔHd | DSC | Enthalpy of decomposition (J/g) |

| Tonset (adiabatic) | ARC | Onset of self-accelerating decomposition |

| ΔTad | ARC | Adiabatic temperature rise (°C) |

| TMR | ARC | Time to maximum rate (min) |

Diagram 1: Hypothetical Decomposition Pathway

Hypothetical thermal decomposition pathway.

Diagram 2: Experimental Workflow for Thermal Stability Assessment

Workflow for thermal stability assessment.

The Role of Computational Modeling

In the absence of experimental data, computational methods can provide valuable predictive insights into the thermal stability of molecules.[13][14] Techniques such as Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs). The weakest bond in the molecule is often the initiation point for thermal decomposition. For 4-Chloro-2-(trichloromethyl)quinazoline, the C-CCl3 bond is predicted to have a relatively low BDE.

Computational studies can also help to elucidate potential decomposition pathways and the thermodynamics of these reactions, guiding the design of safer experimental protocols.

Safety Considerations and Handling Recommendations

Given the presence of chloro and trichloromethyl groups, it is prudent to handle 4-Chloro-2-(trichloromethyl)quinazoline with appropriate safety precautions.

-

Engineering Controls: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat sources.

-

Thermal Hazard Awareness: Be aware of the potential for exothermic decomposition at elevated temperatures. Avoid heating the material in a closed system without appropriate pressure relief.

Safety data sheets for similar compounds, such as 4-chloroquinazoline, indicate potential toxicity and irritation.[15][16]

Conclusion

While direct, published thermal stability data for 4-Chloro-2-(trichloromethyl)quinazoline is scarce, a robust and reliable assessment can be achieved through a systematic application of modern thermoanalytical techniques. This guide provides the foundational knowledge and detailed protocols for researchers to confidently determine the thermal properties of this important synthetic intermediate. By combining the empirical data from TGA, DSC, and ARC with insights from computational modeling, a comprehensive understanding of the thermal hazards can be established, ensuring safer handling and process development in the laboratory and beyond.

References

-

Thermal Hazard Technology. (n.d.). Accelerating Rate Calorimeter. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-2-chloromethyl-3H-[1][4][17]triazino[6,1-b]quinazolin-10-one. [Link]

-

Emami, S., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 100. [Link]

-

AL-Madhagi, W. M. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. IntechOpen. [Link]

-

Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). [Link]

-

Fassihi, A., et al. (2021). Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. Research in Pharmaceutical Sciences, 16(4), 363-377. [Link]

-

Baluja, S., et al. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 100-110. [Link]

-

Prime Process Safety Center. (n.d.). Accelerating Rate Calorimetry (ARC). [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimeter (ARC). [Link]

-

Sigma-HSE. (n.d.). Accelerating Rate Calorimeter (ARC) Testing. [Link]

-

World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. [Link]

-

Su, J., et al. (2024). Synthesis of 4-(trichloromethyl)pyrido[2′,1′:3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Organic & Biomolecular Chemistry, 22(8), 1386-1390. [Link]

-

Krishna, G., & Rao, K. J. (1993). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 89(21), 3957-3962. [Link]

-

Wang, X., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(8), 13799-13812. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2021). A Short Review on Quinazoline Heterocycle. [Link]

-

Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. [Link]

-

Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(9), 2343. [Link]

-

ResearchGate. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

-

Chemistry LibreTexts. (2023). Differential Scanning Calorimetry. [Link]

-

ResearchGate. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents. [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. [Link]

-

The Wire. (2026). India's first confirmed case of pufferfish poisoning reveals an invisible riverine health risk. [Link]

-

Chemistry LibreTexts. (2025). 4: Differential Scanning Calorimetry (DSC). [Link]

-

PubChem. (n.d.). 4-chloro-2-(chloromethyl)quinazoline. [Link]

-

PubChem. (n.d.). 4-Chloro-6-(trifluoromethyl)quinazoline. [Link]

-

Synthesis Spotlight. (2025). Heterocycles Halogenated, Hassles Removed. [Link]

-

PubMed Central. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-